Lumefantrina Dímero Dioxiranyl (Mezcla E/Z)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

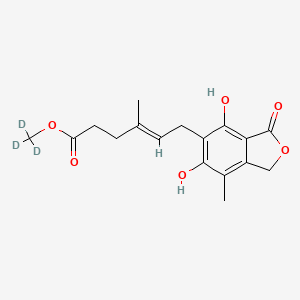

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a chemical compound that has gained significant attention from the scientific community due to its potential medical applications. This compound is a dimer of lumefantrine, which is an antimalarial drug used to treat and prevent malaria. The Lumefantrine Dioxiranyl Dimer is synthesized through a complex process that involves the use of various reagents and catalysts.

Aplicaciones Científicas De Investigación

Tratamiento de la Malaria

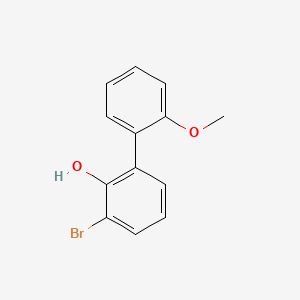

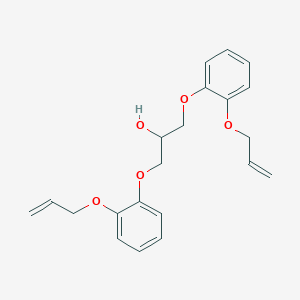

La lumefantrina es un agente antimalárico {svg_1}. Se utiliza en combinación con artemeter para el tratamiento de la malaria {svg_2}. El sistema de autoemulsificación lipídica se ha presentado como un vehículo de administración prometedor para mejorar la solubilidad y la biodisponibilidad de la artemeter y la lumefantrina {svg_3}.

Aplicaciones Antiinflamatorias

La lumefantrina tiene posibles aplicaciones antiinflamatorias {svg_4}. Los africanos infectados con COVID-19 y Plasmodium falciparum con exposición previa prolongada a la malaria han manifestado citoquinas inflamatorias atenuadas en mayor medida que los pacientes no expuestos a la malaria {svg_5}. Por lo tanto, la ingestión de artemeter-lumefantrina con mayor solubilidad puede promover aún más la atenuación de las citoquinas {svg_6}.

Mejora de la Solubilidad

La lumefantrina tiene una baja solubilidad en agua, lo que limita su potencial terapéutico {svg_7}. Los investigadores se han esforzado por diseñar portadores lipídicos nanoestructurados (NLC) para la lumefantrina con el fin de mejorar su administración oral {svg_8}.

Mejora de la Biodisponibilidad

El sistema de autoemulsificación lipídica se ha presentado como un vehículo de administración prometedor para mejorar la biodisponibilidad de la lumefantrina {svg_9}. Este sistema puede ayudar a mejorar el potencial terapéutico de la lumefantrina {svg_10}.

Detección de Falsificación

La lumefantrina se puede analizar utilizando un espectrómetro de infrarrojo cercano de mano de bajo coste en combinación con el análisis de componentes principales para la detección de falsificación de medicamentos {svg_11}. Este método permite detectar medicamentos falsificados sin ingrediente farmacéutico activo e identificar específicamente el nombre de una marca de tableta farmacéutica {svg_12}.

Cromatografía Verde

La lumefantrina se puede analizar utilizando la técnica verde y rápida de RP-HPLC utilizando etanol como disolvente orgánico verde y ácido acético como modificador de pH verde {svg_13}. Este método permite la separación y el análisis óptimos de las tabletas, y puede confirmar los medicamentos falsificados detectados por espectroscopia {svg_14}.

Mecanismo De Acción

Target of Action

The primary target of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum . These are the parasites responsible for malaria, a disease that poses a significant global health challenge.

Mode of Action

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is a blood schizonticide, meaning it is active against the erythrocytic (blood) stages of the Plasmodium parasite . It is thought that the administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .

Biochemical Pathways

It is known that the compound exerts its effects against the erythrocytic stages of plasmodium spp, disrupting the life cycle of the parasite and preventing it from reproducing within the host’s red blood cells .

Result of Action

The result of Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)'s action is the clearance of Plasmodium parasites from the bloodstream of the infected individual . This leads to the alleviation of malaria symptoms and, in many cases, complete recovery from the disease.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) plays a significant role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with various enzymes, proteins, and other biomolecules within the malaria parasite, Plasmodium falciparum. The compound disrupts the heme detoxification pathway by inhibiting the formation of hemozoin, a crystalline substance that the parasite uses to detoxify free heme. This inhibition leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may interact with other proteins involved in the parasite’s metabolic pathways, further contributing to its antimalarial effects .

Cellular Effects

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) exerts various effects on different cell types and cellular processes. In malaria-infected red blood cells, the compound disrupts the parasite’s lifecycle by interfering with its ability to detoxify heme. This disruption leads to oxidative stress and damage to the parasite’s cellular structures. Furthermore, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may influence cell signaling pathways, gene expression, and cellular metabolism within the parasite, contributing to its antimalarial activity. The compound’s effects on non-parasitic cells are less well-studied, but it is essential to consider potential off-target effects and toxicity .

Molecular Mechanism

The molecular mechanism of action of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) involves its interaction with heme and inhibition of hemozoin formation. The compound binds to free heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This binding interaction disrupts the parasite’s metabolic processes and causes oxidative damage. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may inhibit or activate other enzymes and proteins within the parasite, further contributing to its antimalarial effects. Changes in gene expression and protein function resulting from these interactions play a crucial role in the compound’s overall mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .

Dosage Effects in Animal Models

The effects of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of Plasmodium falciparum and reduces parasitemia. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe. Careful consideration of dosage is essential to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is involved in several metabolic pathways within the malaria parasite. The compound interacts with enzymes and cofactors involved in heme metabolism, disrupting the detoxification process and leading to the accumulation of toxic heme. Additionally, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) may affect other metabolic pathways, including those related to energy production and nucleotide synthesis. These interactions contribute to the compound’s overall antimalarial activity and highlight its multifaceted role in parasite metabolism .

Transport and Distribution

The transport and distribution of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) within cells and tissues are critical factors influencing its efficacy. The compound is transported across cellular membranes by specific transporters and binding proteins, which facilitate its accumulation within the parasite. Once inside the parasite, Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) localizes to specific compartments, including the digestive vacuole, where it exerts its antimalarial effects. The compound’s distribution within non-parasitic cells and tissues is less well-understood, but it is essential to consider potential off-target effects and toxicity .

Subcellular Localization

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) exhibits specific subcellular localization within the malaria parasite. The compound primarily localizes to the digestive vacuole, where it interacts with heme and inhibits hemozoin formation. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments. The subcellular localization of Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is crucial for its antimalarial activity, as it ensures that the compound reaches its site of action and exerts its effects on the parasite .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) involves the conversion of Lumefantrine to its corresponding dioxiranyl intermediate, which is then dimerized to produce the final compound.", "Starting Materials": [ "Lumefantrine", "Oxone", "Sodium Hydroxide", "Methanol", "Ethyl Acetate", "Water" ], "Reaction": [ "Step 1: Lumefantrine is dissolved in methanol and treated with Oxone and sodium hydroxide at room temperature to form the dioxiranyl intermediate.", "Step 2: The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the dioxiranyl intermediate.", "Step 3: The dioxiranyl intermediate is then treated with sodium hydroxide and stirred at room temperature to promote dimerization and form Lumefantrine Dioxiranyl Dimer(E/Z-Mixture).", "Step 4: The final product is isolated and purified using standard techniques such as column chromatography or recrystallization." ] } | |

Número CAS |

1795128-25-4 |

Fórmula molecular |

C₄₄H₂₄Cl₆O₂ |

Peso molecular |

797.38 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)